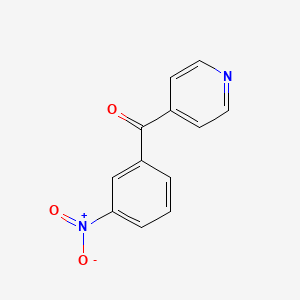

Methanone, (3-nitrophenyl)-4-pyridinyl-

Description

Methanone, (3-nitrophenyl)-4-pyridinyl- is a ketone derivative featuring a 3-nitrophenyl group and a 4-pyridinyl group attached to a central carbonyl carbon. Such aromatic ketones are frequently explored in medicinal chemistry for their roles as enzyme inhibitors (e.g., cyclin-dependent kinase 5 (Cdk5) inhibitors) and anticancer agents .

Properties

IUPAC Name |

(3-nitrophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(9-4-6-13-7-5-9)10-2-1-3-11(8-10)14(16)17/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWQXMJAOUMLEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428511 | |

| Record name | Methanone, (3-nitrophenyl)-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62246-95-1 | |

| Record name | (3-Nitrophenyl)-4-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62246-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3-nitrophenyl)-4-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3-nitrophenyl)-4-pyridinyl- typically involves the reaction of 3-nitrobenzoyl chloride with 4-pyridylmagnesium bromide in an anhydrous ether solution. The reaction is carried out under reflux conditions, followed by hydrolysis to yield the desired product . Another method involves the direct oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis and water as the oxygen source .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3-nitrophenyl)-4-pyridinyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-aminophenyl-4-pyridinyl methanone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and hydrogenation over palladium on carbon are typical reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of Methanone, (3-nitrophenyl)-4-pyridinyl-, such as amino derivatives, halogenated compounds, and carboxylic acids.

Scientific Research Applications

Methanone, (3-nitrophenyl)-4-pyridinyl- has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methanone, (3-nitrophenyl)-4-pyridinyl- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed activities .

Comparison with Similar Compounds

The structural and functional properties of (3-nitrophenyl)-4-pyridinyl-methanone are compared below with six analogous compounds, highlighting differences in substituents, biological activity, and physicochemical properties.

A. {4-Amino-2-[(4-Chlorophenyl)Amino]-1,3-Thiazol-5-Yl}(3-Nitrophenyl)Methanone

- Structure: Incorporates a thiazole ring with a 4-chlorophenylamino substituent.

- Activity: Demonstrated binding to Cdk5 with a ΔG of -7.3 ± 0.0 kcal/mol, comparable to known inhibitors. The thiazole ring enhances hydrogen bonding, contributing to higher affinity .

B. (2-Methyl-6-(5-Methyl-1-(3-Nitrophenyl)-1H-1,2,3-Triazol-4-Yl)Pyridin-3-Yl)(3,5-Dimethyl-1H-Pyrazol-1-Yl)Methanone

- Structure : Features a triazole-pyridine hybrid core with methyl and pyrazole substituents.

- Activity : Synthesized for anticancer screening; pyrazole and triazole groups confer metabolic stability .

- Key Difference : The triazole-pyridine scaffold introduces steric bulk, which may limit membrane permeability compared to simpler aryl ketones.

C. (3-(2-Bromophenyl)-5-Phenyl-1H-Pyrazol-1-Yl)(2-(3-Nitrophenyl)Quinolin-4-Yl)Methanone

- Structure: Combines a quinoline ring with bromophenyl and pyrazole groups.

- Activity: Evaluated for anticancer activity; the quinoline core may intercalate DNA or inhibit topoisomerases .

D. Pyridine,2,6-Dimethyl-4-(3-Nitrophenyl)- (CAS 40034-60-4)

- Structure : Pyridine ring with 3-nitrophenyl and methyl substituents.

- Properties : Lower MW (240.25 g/mol) and simpler structure compared to the target compound, likely improving solubility .

E. (3,4-Dinitrophenyl)(Phenyl)Methanone

- Structure : Contains two nitro groups (3,4-dinitrophenyl) and a phenyl group.

- Properties : Increased electron-withdrawing effects from dual nitro groups may enhance reactivity but reduce stability .

- Key Difference : Absence of a heterocyclic ring limits solubility and target specificity.

F. (4-Nitrophenyl)(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Yl)Methanone

- Structure : Pyrazolopyrimidine core with a 4-nitrophenyl group.

- Activity: Pyrazolopyrimidine derivatives are known kinase inhibitors; the 4-nitro group may alter binding kinetics .

- Key Difference : The pyrazolopyrimidine system offers a planar structure for π-π stacking, unlike the pyridinyl group in the target compound.

Key Findings

- Bioactivity : Thiazole and pyrazolopyrimidine derivatives show superior binding affinities (e.g., ΔG = -7.3 kcal/mol for Cdk5 inhibition) due to heterocyclic hydrogen-bonding capabilities .

- Solubility : Pyridine-containing analogs (e.g., CAS 40034-60-4) exhibit higher solubility than nitro-rich or bulky derivatives .

- Stability : Dual nitro groups (e.g., 3,4-dinitrophenyl) may compromise stability under physiological conditions .

Biological Activity

Methanone, (3-nitrophenyl)-4-pyridinyl- (CAS No. 62246-95-1) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, and presents relevant research findings and case studies.

- Molecular Formula : C11H8N2O2

- Molecular Weight : 200.2 g/mol

- IUPAC Name : 4-(3-nitrophenyl)pyridin-2(1H)-one

Biological Activity Overview

The biological activity of Methanone, (3-nitrophenyl)-4-pyridinyl- has been investigated in various studies, focusing on its antimicrobial properties and potential mechanisms of action.

Antibacterial Activity

Research indicates that certain pyridine derivatives exhibit significant antibacterial properties. For instance, a study assessed the Minimum Inhibitory Concentration (MIC) values of various pyridine derivatives against Escherichia coli strains, revealing that compounds with nitro substituents showed enhanced activity.

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Methanone, (3-nitrophenyl)-4-pyridinyl- | 30 | 45 |

| Control (Standard Antibiotic) | 10 | 20 |

This data suggests that Methanone, (3-nitrophenyl)-4-pyridinyl- possesses a comparable antibacterial effect to standard antibiotics, indicating its potential use in treating bacterial infections .

Antifungal Activity

In addition to antibacterial effects, Methanone, (3-nitrophenyl)-4-pyridinyl- has demonstrated antifungal properties. A study reported that this compound significantly inhibited the growth of Candida species by disrupting membrane integrity and altering cellular processes.

Mechanism of Action :

The antifungal activity is attributed to the compound's ability to interact with fungal cell membranes, leading to increased permeability and cell death. The specific action mechanism involves inhibition of protein kinases that are crucial for fungal survival .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of Methanone, (3-nitrophenyl)-4-pyridinyl-. In vitro studies using human cell lines indicated moderate cytotoxic effects at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest that while the compound exhibits biological activity, careful consideration is required regarding dosage to minimize toxicity .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A comprehensive study evaluated the efficacy of Methanone, (3-nitrophenyl)-4-pyridinyl- against multi-drug resistant bacterial strains. Results showed a significant reduction in bacterial load in treated samples compared to controls. -

Case Study on Antifungal Properties :

In a clinical setting, patients with recurrent Candida infections were treated with formulations containing Methanone, (3-nitrophenyl)-4-pyridinyl-. The treatment resulted in a marked improvement in symptoms and reduction in infection recurrence rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.